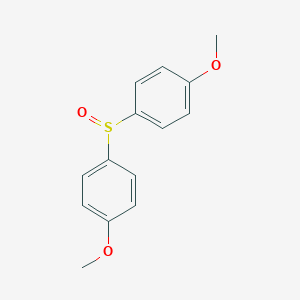

Bis(4-methoxyphenyl) sulfoxide

描述

Significance of Sulfoxide (B87167) Functionalities in Organic Synthesis and Materials Science

The sulfoxide functional group (>SO) is a polar, chiral moiety that is critical in numerous areas of chemical science. wikipedia.org In organic synthesis, sulfoxides are highly valued as versatile intermediates for constructing chemically and biologically important molecules. orgsyn.org Their utility stems from the pyramidal nature of the sulfur atom, which can be a stereogenic center, making chiral sulfoxides valuable as auxiliaries and ligands in asymmetric synthesis. wikipedia.orgscholarsresearchlibrary.com The sulfinyl group can be readily transformed through reactions such as oxidation to sulfones, deoxygenation to sulfides, and thermal elimination, providing access to a diverse range of other functional groups. wikipedia.org This reactivity has cemented their role in the synthesis of numerous pharmaceuticals and natural products. scholarsresearchlibrary.comresearchgate.netresearchgate.net

In the realm of materials science, aromatic sulfoxides and their oxidized sulfone counterparts have been investigated for their potential in developing advanced optoelectronic materials. researchgate.netnih.gov Their electronic properties, stemming from the electron-withdrawing nature of the sulfoxide and sulfone groups, make them suitable components for devices like organic light-emitting diodes (OLEDs). nih.gov Furthermore, diaryl sulfoxides have been employed in strategies to functionalize and improve the solubility of polycyclic aromatic hydrocarbons (PAHs), which are otherwise challenging to process. rsc.org

Overview of Aromatic Sulfoxides, with Specific Reference to Bis(4-methoxyphenyl) Sulfoxide in Academic Literature

Aromatic sulfoxides are a key subclass of organosulfur compounds, frequently utilized in coordination chemistry to stabilize organometallic complexes and in catalysis. researchgate.net The most common preparative route to these compounds is the selective oxidation of the corresponding aryl sulfides (thioethers). wikipedia.orgresearchgate.net An alternative method involves the Friedel–Crafts-type reaction between an arene and thionyl chloride or sulfur dioxide in the presence of an acid catalyst. wikipedia.org

This compound is a symmetrical diarylsulfoxide that has been noted in various academic contexts. Its fundamental chemical identity is summarized in the table below.

| Parameter | Value |

| CAS Number | 1774-36-3 nih.gov |

| IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene nih.gov |

| Molecular Formula | C₁₄H₁₄O₃S nih.gov |

| Molecular Weight | 262.32 g/mol vulcanchem.com |

Structurally, the compound consists of a central sulfinyl group where the sulfur atom is bonded to the carbon atoms of two 4-methoxyphenyl (B3050149) (p-anisyl) rings. The sulfur atom possesses a lone pair of electrons, resulting in a pyramidal geometry which makes the sulfur atom a potential chiral center. vulcanchem.com

The primary method reported for its synthesis is the selective oxidation of its corresponding sulfide (B99878), Bis(4-methoxyphenyl) sulfide. vulcanchem.com This transformation has been achieved using various oxidizing agents, including hydrogen peroxide and meta-chloroperbenzoic acid (mCPBA). vulcanchem.com

| Property | Value |

| Physical State | Solid vulcanchem.com |

| Melting Point | 200-202 °C vulcanchem.comrsc.org |

| Boiling Point | 426.2 °C at 760 mmHg vulcanchem.comchemsrc.com |

| Density | 1.27 g/cm³ vulcanchem.comchemsrc.com |

In academic literature, this compound has been specifically mentioned in studies of organic reaction mechanisms and coordination chemistry. It has been used as a substrate in investigations of the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, a reaction involving sulfoxide/metal exchange to generate alkynes. vulcanchem.combeilstein-journals.org Additionally, its capacity to act as a ligand has been explored, where it can coordinate to transition metals through its oxygen atom. vulcanchem.com Studies have documented its use in the synthesis of gold allyloxysulfonium complexes and in comparative studies of molybdenum complexes. vulcanchem.com

Scope and Research Trajectories Pertaining to this compound

The research trajectory for this compound is primarily centered on its role as a model substrate and reagent in fundamental organic chemistry. Its application in mechanistic studies, such as the FBW rearrangement, highlights its utility in probing complex reaction pathways. vulcanchem.combeilstein-journals.org Its function as a ligand in coordination chemistry points to its potential in the design of novel metal complexes, although this area remains less explored than for other common sulfoxide ligands like dimethyl sulfoxide (DMSO). vulcanchem.com

Recent trends in organic synthesis have focused on the use of organosulfur compounds as electrophiles in transition metal-catalyzed cross-coupling reactions. tandfonline.com While diaryl sulfoxides are being explored in this context, research has indicated that this compound provides only trace amounts of the desired products under certain palladium-catalyzed alkynylation conditions, suggesting that its reactivity profile may be limited in some modern synthetic applications. tandfonline.com Future research may further delineate the specific conditions under which this compound can be effectively utilized or explore its derivatives to modulate its reactivity for broader synthetic utility. It also serves as a known precursor for synthesizing more complex molecules, such as tris-(4-methoxyphenyl)sulfonium salts. prepchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDPSBGADKSDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285872 | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-36-3 | |

| Record name | 1,1′-Sulfinylbis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1774-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 4 Methoxyphenyl Sulfoxide and Derivatives

Development of Efficient Synthetic Routes to Bis(4-methoxyphenyl) Sulfoxide (B87167)

The synthesis of bis(4-methoxyphenyl) sulfoxide can be efficiently achieved through various methods, primarily involving the creation of carbon-sulfur bonds and subsequent oxidation.

Strategies for Carbon-Sulfur Bond Formation in Diaryl Sulfoxide Synthesis

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of diaryl sulfoxides. Traditional methods often involve Ullmann-type coupling reactions. However, recent advancements have introduced novel protocols that utilize non-halide compounds, such as diazo compounds and simple arenes, as substrates instead of aryl halides. researchgate.net Another emerging strategy involves the generation of thiyl radicals to construct C-S bonds. researchgate.net

A common and direct approach to synthesizing this compound is through the selective oxidation of its corresponding sulfide (B99878), bis(4-methoxyphenyl) sulfide. vulcanchem.com This precursor is often synthesized via methods that establish the C-S linkages first. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with sulfenate anions, generated in situ from β-sulfinyl esters, provide a route to diaryl sulfoxides. nih.gov Photocatalytic methods using visible light have also been developed for C-S cross-coupling, where an electron donor-acceptor complex forms between a thiol anion and an aryl halide, leading to the formation of the diaryl sulfide upon irradiation. beilstein-journals.org

Metal-Free Sulfoxidation Protocols and Their Application to this compound Synthesis

Metal-free oxidation methods offer a greener and often more cost-effective alternative for the synthesis of sulfoxides. A widely used method for the preparation of this compound is the selective oxidation of bis(4-methoxyphenyl) sulfide using various oxidizing agents. vulcanchem.com These can include hydrogen peroxide and meta-chloroperbenzoic acid (mCPBA). vulcanchem.com

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as powerful non-metallic oxidants for C-S bond formation and sulfoxidation. researchgate.net In some cases, the amount of the hypervalent iodine reagent can control whether the reaction stops at the sulfide or proceeds to the sulfoxide. researchgate.net For instance, the reaction of aryl thiols with benzenes in the presence of PhI(OAc)2 can lead to the formation of diaryl sulfides, which can be further oxidized to diaryl sulfoxides. researchgate.net

Synthesis of Structurally Related Sulfoxides and Functionalized Analogues of this compound

The synthesis of structurally related sulfoxides and functionalized analogues of this compound allows for the exploration of a wider range of chemical properties and applications.

Various synthetic strategies have been employed to create functionalized diaryl sulfoxides. For example, a palladium-catalyzed reaction of aryl benzyl (B1604629) sulfoxides with aryl bromides can produce chiral diaryl sulfoxides through an enantioselective arylation of aryl sulfenate anions. organic-chemistry.org Additionally, the synthesis of 2,2-bis(4-methoxyphenyl)-substituted vinyl p-tolyl sulfoxides has been achieved through the nucleophilic addition of [(p-tolylsulfinyl)methyl]lithiums to 4,4'-dimethoxybenzophenone, followed by acylation and elimination. beilstein-journals.org

The following table summarizes the synthesis of some functionalized sulfoxide analogues:

| Product Name | Starting Materials | Reagents/Catalyst | Yield | Reference |

| 2,2-bis(4-methoxyphenyl)-1-chlorovinyl p-tolyl sulfoxide | Chloromethyl p-tolyl sulfoxide, 4,4'-dimethoxybenzophenone | LDA | Not specified | beilstein-journals.org |

| Diethyl-4,4′-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbonyl)bis(1-(4-methoxyphenyl)-1H-pyrazole- 3-carboxylate) | Ethyl 2-(2-(4-methylphenyl) hydrazono)-2-chloroacetate | Not specified | 70% | mdpi.com |

| 4,4'-((1R,4R)-Cyclohexane-1,4-diyl)bis(N-benzyl-4H-1,2,4-triazol-3-amine) | bis-thioureas, NH2NHCHO | K2CO3 | 96% | royalsocietypublishing.org |

| 3,3'-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | Tetronic acid, 4-methoxybenzaldehyde | L-proline/glycerol (NADES) | 83% (MW) | researchgate.netmdpi.com |

Green Chemistry Approaches in Sulfoxide Synthesis: Microwaves and Natural Deep Eutectic Solvents

Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. In the context of sulfoxide synthesis, microwave irradiation and the use of natural deep eutectic solvents (NADES) have shown significant promise.

Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. For the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), a derivative involving a similar core structure, the use of microwave irradiation reduced the reaction time from 24 hours (conventional heating) to just 15 minutes, while increasing the yield from 59% to 83%. researchgate.net

Natural deep eutectic solvents (NADES) represent a green and recyclable alternative to conventional organic solvents. A study demonstrated the use of an L-proline/glycerol NADES as both the solvent and catalyst for the synthesis of a bis-tetronic acid derivative from 4-methoxybenzaldehyde. researchgate.netmdpi.com This NADES was successfully recycled and reused for up to four cycles without a significant loss in product yield. researchgate.netmdpi.com

Stereoselective and Asymmetric Synthesis of Chiral Sulfoxide Analogues

The sulfur atom in a sulfoxide is a stereocenter, meaning that sulfoxides can exist as enantiomers. The stereoselective synthesis of chiral sulfoxides is of great interest due to their applications in asymmetric synthesis and as chiral auxiliaries.

One approach to obtaining enantiomerically pure sulfoxides is through the diastereoselective preparation of sulfinates using chiral alcohols, such as menthol, followed by reaction with an organometallic reagent. nih.gov The Andersen method, a classic example, utilizes crystalline (1R,2S,5R,SS)-(−) menthyl p-toluenesulfinate. nih.gov

Palladium-catalyzed enantioselective arylation of sulfenate anions using chiral ligands, such as (JosiPhos), has been shown to produce chiral diaryl sulfoxides in good yields and with excellent enantioselectivities. organic-chemistry.org Biocatalytic methods, employing enzymes like peroxidases and monooxygenases, are also emerging as powerful tools for the stereoselective oxidation of sulfides to chiral sulfoxides, often with high conversion and enantioselectivity. nih.gov

Mechanistic Investigations and Reactivity Studies of Bis 4 Methoxyphenyl Sulfoxide

Exploration of Reaction Pathways and Intermediates in Sulfoxide (B87167) Transformations

The transformation of sulfoxides, including diaryl sulfoxides like bis(4-methoxyphenyl) sulfoxide, can proceed through various reaction pathways involving distinct intermediates. The specific pathway often depends on the reagents and reaction conditions.

One notable transformation is the Pummerer rearrangement, where alkyl sulfoxides react with activating agents like acetic anhydride. wikipedia.org This reaction involves the migration of the oxygen atom from the sulfur to an adjacent carbon, proceeding through a thionium (B1214772) ion intermediate. acs.org While the classic Pummerer reaction involves an α-proton, related transformations can occur in aryl sulfoxides. acs.orgnih.gov For instance, under certain conditions, aryl sulfoxides can undergo an "aromatic Pummerer reaction" where nucleophilic attack occurs on the aromatic ring. acs.orgnih.gov

In the presence of strong bases, the α-protons of alkyl sulfoxides can be deprotonated, forming a carbanion that can then participate in further reactions. wikipedia.org For diaryl sulfoxides like this compound, which lack α-protons, reactions with organolithium reagents can lead to ligand-exchange and disproportionation reactions. sci-hub.st These reactions are proposed to proceed through a hypervalent sulfur intermediate known as a σ-sulfurane. sci-hub.st The treatment of optically pure phenyl p-tolyl sulfoxide with organolithium reagents resulted in racemization and the formation of a statistical mixture of diphenyl sulfoxide, di-p-tolyl sulfoxide, and the starting material, supporting the formation of a symmetrical intermediate. sci-hub.st

Furthermore, the Julia-Kocienski olefination reaction, which typically utilizes heteroaryl sulfones, has been explored with heteroaryl sulfoxide analogs. cas.cn While generally less effective, under specific conditions, heteroaryl sulfoxides can participate in carbonyl olefination reactions, which proceed through the nucleophilic addition of the corresponding carbanion to a carbonyl group, followed by rearrangement and fragmentation. cas.cn

Electrophilic Activation of Sulfoxides in Cross-Coupling Reactions, with Relevance to this compound

Sulfoxides can act as electrophiles in various cross-coupling reactions, typically involving the cleavage of a carbon-sulfur bond catalyzed by a transition metal. tandfonline.comresearchgate.net This approach has expanded the scope of electrophiles beyond the more common organohalides. tandfonline.com

Suzuki-Miyaura Coupling: Diaryl sulfoxides can be used as coupling partners in Suzuki-Miyaura reactions. tandfonline.comacs.org For example, the reaction of symmetrical aryl sulfoxides with arylboronic acids in the presence of a nickel catalyst and an N-heterocyclic carbene (NHC) ligand affords biaryl products. tandfonline.com This reaction is tolerant of both electron-donating and electron-withdrawing groups on the sulfoxide's aryl rings. tandfonline.com A proposed mechanism for this transformation involves the oxidative addition of the sulfoxide to the nickel(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biaryl product. acs.org

Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling of diaryl sulfoxides with terminal alkynes provides a route to internal alkynes. tandfonline.comd-nb.info A combination of a palladium-NHC catalyst and a base like lithium tert-butoxide (LiOtBu) facilitates this C-S bond cleavage and subsequent C-C bond formation. tandfonline.comd-nb.info However, the reaction's success can be substrate-dependent; for instance, this compound yielded only trace amounts of the desired product under certain optimized conditions. tandfonline.com The proposed mechanism involves the oxidative addition of the diaryl sulfoxide to the palladium catalyst, followed by ligand exchange with the acetylide anion and reductive elimination. tandfonline.comd-nb.info

Other Cross-Coupling Reactions: Diaryl sulfoxides have also been employed in other cross-coupling reactions, including:

Kumada Coupling: The first nickel-catalyzed Kumada coupling using diaryl sulfoxides as electrophiles was reported in 1979. researchgate.net

Buchwald-Hartwig Amination: Diaryl sulfoxides can be coupled with amines using a palladium/NHC catalytic system. tandfonline.comresearchgate.net

Borylation: Palladium-catalyzed double borylation of diaryl sulfoxides with diboron (B99234) species has been achieved. researchgate.net

Cross-Electrophile Coupling: A nickel-catalyzed direct cross-electrophile coupling of diaryl sulfoxides with aryl bromides has been demonstrated. tandfonline.com The proposed mechanism involves the generation of a Ni(0) species, oxidative addition of the sulfoxide, generation of an aryl Grignard reagent, transmetalation, and reductive elimination. tandfonline.com

| Reaction Type | Catalyst System (Example) | Coupling Partner | Product | Relevance to this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Ni(acac)₂ / NHC ligand | Arylboronic acids | Biaryls | Tolerates electron-donating groups like methoxy (B1213986). tandfonline.com |

| Sonogashira | Pd-PEPPSI-IPr / LiOtBu | Terminal alkynes | Internal alkynes | Reported to give only trace amounts of product under specific conditions. tandfonline.com |

| Buchwald-Hartwig Amination | Pd/SingaCycle-A1 / tBuONa | Amines | Aryl amines | Generally applicable to diaryl sulfoxides. tandfonline.comresearchgate.net |

| Cross-Electrophile Coupling | NiBr₂ / dppe / Mg | Aryl bromides | Biaryls | Reaction is not dependent on the electronic nature of substituents. tandfonline.com |

Deoxygenation Reactions of Sulfoxides to Sulfides

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation. wikipedia.orgacs.org Various reagents and methods have been developed to achieve this reduction, often with varying degrees of chemoselectivity.

Common methods for sulfoxide deoxygenation include the use of:

Metal Hydride Reagents acs.org

Low-Valent Metal Species acs.org

Halide Ions acs.org

Phosphorus Compounds: Triphenylphosphine (B44618), often in the presence of an activator like iodine or an acid, can deoxygenate sulfoxides. acs.org

Hydrosilanes: Tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH, is a radical-based reducing agent that can deoxygenate diaryl sulfoxides in high yields. researchgate.net The reaction is initiated by a radical initiator and proceeds via a radical chain mechanism. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a mild method for sulfoxide deoxygenation. acs.org Using an iridium-based photocatalyst and a phosphine (B1218219), a radical chain mechanism is initiated, leading to the formation of the corresponding sulfide (B99878) and phosphine oxide. acs.org This method has been shown to be effective for a range of sulfoxides, including bis(p-methoxyphenyl) sulfoxide. acs.org

The reaction of diaryl sulfoxides with (Me₃Si)₃SiH generally proceeds in high yields, whereas dialkyl sulfoxides react more slowly and in moderate yields. researchgate.net This difference in reactivity is attributed to the rate of addition of the silyl (B83357) radical to the sulfoxide. researchgate.net

Rearrangement Reactions Involving Sulfoxides, e.g., Fritsch–Buttenberg–Wiechell Rearrangement

While the Fritsch–Buttenberg–Wiechell (FBW) rearrangement classically involves the conversion of a 1,1-diaryl-2-halo-alkene to a diaryl-alkyne with a strong base, related transformations can be initiated from sulfoxide precursors. beilstein-journals.orgwikipedia.org The key step in the FBW rearrangement is the formation of a vinyl carbene intermediate, which then undergoes a 1,2-aryl migration. wikipedia.org

A relevant synthetic strategy involves the use of 1-chlorovinyl p-tolyl sulfoxides, which can be prepared from carbonyl compounds. beilstein-journals.orgresearcher.lifenih.gov These sulfoxides undergo a sulfoxide/magnesium exchange reaction with a Grignard reagent like isopropylmagnesium chloride to generate a magnesium alkylidene carbenoid. beilstein-journals.orgresearcher.life This carbenoid intermediate then undergoes the FBW rearrangement to furnish the corresponding alkyne. beilstein-journals.orgresearcher.lifenih.gov

In a study exploring this methodology, 2,2-bis(4-methoxyphenyl)-substituted 1-chlorovinyl p-tolyl sulfoxide was successfully converted to bis(4-methoxyphenyl)acetylene in 99% yield. beilstein-journals.org This demonstrates that the methoxy groups on the phenyl rings are compatible with this rearrangement protocol. The synthesis of the starting sulfoxide involved the nucleophilic addition of lithiated chloromethyl p-tolyl sulfoxide to 4,4'-dimethoxybenzophenone, followed by acylation and elimination. beilstein-journals.org

Radical Mechanisms in Sulfoxide Chemistry

Sulfoxides can participate in reactions involving radical intermediates, either through radical-initiated deoxygenation or by the fragmentation of radicals generated adjacent to the sulfoxide group.

As mentioned in section 3.3, the deoxygenation of sulfoxides using tris(trimethylsilyl)silane proceeds through a radical mechanism. researchgate.net The reaction is initiated by the formation of a silyl radical, which then adds to the sulfoxide. researchgate.net Similarly, photocatalytic deoxygenation involves radical cations and a radical chain process. acs.org

Another area where radical mechanisms are relevant is in the reactions of alkoxyl radicals. For instance, the cyclopropyl(bis-4-methoxyphenyl)methoxyl radical can undergo different fragmentation pathways depending on the solvent. thieme-connect.de In a non-polar solvent like dichloromethane, it undergoes an exclusive O-neophyl rearrangement (a 1,2-aryl shift). In water, however, it shows competitive fragmentation via C-cyclopropyl β-scission, leading to the formation of 4,4'-dimethoxybenzophenone. thieme-connect.de This highlights the influence of the reaction environment on radical pathways.

Advanced Spectroscopic Characterization for Structural and Electronic Insights of Bis 4 Methoxyphenyl Sulfoxide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis(4-methoxyphenyl) sulfoxide (B87167), providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. vulcanchem.com The chemical shifts observed in the NMR spectrum are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of Bis(4-methoxyphenyl) sulfoxide, the aromatic protons appear as multiplets, while the methoxy (B1213986) protons present as a distinct singlet. The integration of these signals confirms the number of protons in each unique chemical environment. rsc.org A study reported the following ¹H NMR spectral data in a chloroform-d (B32938) (CDCl₃) solvent. rsc.org

¹H NMR Spectral Data for this compound

Data sourced from a study conducted at 600 MHz in CDCl₃. rsc.org

Comparison with the analogous sulfide (B99878), Bis(4-methoxyphenyl)sulfane, highlights the influence of the sulfoxide group. The aromatic protons ortho to the sulfur atom in the sulfoxide are shifted downfield compared to those in the sulfide, a result of the electron-withdrawing nature of the S=O bond. The central sulfur atom in the sulfoxide has a pyramidal geometry, which introduces the potential for chirality. vulcanchem.com

¹H and ¹³C NMR Spectral Data for Bis(4-methoxyphenyl)sulfane (Analogue)

Data for the sulfide analogue is provided for comparative purposes, recorded at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For diaryl sulfoxides like this compound, the absorption of UV light promotes electrons from lower energy orbitals to higher energy orbitals. The primary electronic transitions observed are π→π* and n→π*. usp.br

The π→π* transitions, which are typically high-intensity, originate from the conjugated π-system of the methoxyphenyl rings. The n→π* transitions are lower in energy and intensity and involve the non-bonding electrons on the sulfoxide oxygen atom. kyushu-u.ac.jp The polarity of the solvent can influence these transitions; n→π* transitions often experience a hypsochromic (blue) shift in polar solvents, while π→π* transitions may undergo a bathochromic (red) shift. kyushu-u.ac.jpphyschemres.org Studies on various diaryl sulfoxides confirm absorption in the UV region, corresponding to spin-allowed ¹π–π* electronic transitions. researchgate.net Some diaryl sulfoxides with larger aromatic systems exhibit fluorescence, and the intensity can be highly dependent on solvent polarity, reflecting changes in the nature of the lowest excited state. kyushu-u.ac.jp

Typical Electronic Transitions for Diaryl Sulfoxides

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly useful for identifying key functional groups. For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration. vulcanchem.com This band is a reliable diagnostic for the presence of the sulfoxide group. Other significant vibrations include the stretching of the aromatic C-H bonds, C=C stretching within the aromatic rings, and the asymmetric and symmetric stretching of the C-O-C ether linkages. vulcanchem.comscialert.net

Key Vibrational Modes for this compound

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, i.e., molecules or fragments with unpaired electrons. mdpi.com While this compound is a diamagnetic compound with no unpaired electrons, EPR spectroscopy is invaluable for studying radical species that may be generated from it or its analogues under certain conditions. kyushu-u.ac.jp

For instance, photochemical reactions of sulfoxides can initiate a homolytic cleavage of the C-S bond, producing a radical pair that can be studied using EPR. kyushu-u.ac.jp Furthermore, research on the reaction of 4-methoxyphenyl (B3050149) azide (B81097) with gallium trichloride (B1173362) has shown the formation of persistent radical cations of dimeric and trimeric aminodiphenylamine species, which were successfully characterized by their complex EPR spectra. beilstein-journals.org This indicates that the 4-methoxyphenyl framework can stabilize unpaired electrons, making radical intermediates accessible to EPR analysis. In some EPR experiments, dimethyl sulfoxide (DMSO), the simplest sulfoxide, is used as a solvent and can participate in radical reactions, leading to observable spin adducts. conicet.gov.armdpi.com

Potential Applications of EPR in Studying this compound Systems

X-ray Diffraction Analysis of Single Crystals for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

While the specific crystal structure of this compound is not detailed in the surveyed literature, the analysis of closely related analogues demonstrates the utility of this technique. For example, the crystal structure of bis(4-methoxyphenyl)tellurium(IV) diiodide, an organotellurium analogue, has been determined. nih.goviucr.org In one instance, it co-crystallized with dimethyl sulfoxide (DMSO), where the DMSO oxygen atom bridges two organotellurium molecules, forming a supramolecular unit through secondary Te···O bonds. nih.goviucr.org Such studies reveal the importance of noncovalent interactions, including π-stacking of the aryl rings and other secondary bonding, in dictating the solid-state architecture. nih.gov An X-ray diffraction study of this compound would provide definitive proof of its molecular geometry, including the pyramidal arrangement at the sulfur atom, and would quantify the intermolecular forces governing its crystal packing.

Crystallographic Data Obtainable from X-ray Diffraction

Computational and Theoretical Chemistry of Bis 4 Methoxyphenyl Sulfoxide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For Bis(4-methoxyphenyl) sulfoxide (B87167) and related compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable conformation (geometry optimization). researchgate.netresearchgate.netuc.cl

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a similar molecule, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, the optimized parameters obtained through DFT calculations were found to be in good agreement with experimental X-ray diffraction data. uc.cl Similarly, for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a comparison between the crystal structure and the DFT-optimized structure was made. mdpi.com The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations, providing a foundation for understanding the molecule's behavior. researchgate.netdntb.gov.ua

| Compound | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | B3LYP | 6-311++G(d,p) | uc.cl |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | B3LYP | 6-311G(d,p) | mdpi.com |

| (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | B3LYP | 6-311++G(d,p) | nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Electronic Behavior

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. mdpi.com In another related compound, the HOMO-LUMO gap was determined to be 5.1356 eV. researchgate.net The analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 | mdpi.com |

| Related Compound | Not Specified | Not Specified | 5.1356 | researchgate.net |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | Not Specified | Not Specified | 4.6255 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uc.clresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis can identify donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis can reveal intramolecular charge transfer (ICT) pathways, which are crucial for understanding a molecule's electronic properties and reactivity. mdpi.commdpi.com For example, studies on similar molecules have used NBO analysis to investigate the orbital overlap between π*(C–C) and π(C–C) bond orbitals, which leads to intramolecular charge transfer and stabilization. grafiati.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystalline state. nih.govresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 41.7 | nih.govresearchgate.net |

| O···H/H···O | 27.7 | nih.govresearchgate.net |

| C···H/H···C | 17.0 | nih.govresearchgate.net |

| S···H/H···S | 7.5 | nih.govresearchgate.net |

| Other | 6.1 | nih.gov |

Computational Mechanistic Predictions and Reaction Pathway Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms and modeling reaction pathways. By using methods like DFT, it is possible to calculate the energies of reactants, products, transition states, and intermediates, thereby constructing a detailed energy profile for a given reaction.

For sulfoxides, computational studies have been instrumental in understanding their reduction mechanisms. For example, the reduction of dimethyl sulfoxide has been explored computationally, shedding light on the role of key intermediates like sulfuranes. mdpi.com These studies can model the step-by-step process of a reaction, including the formation and breaking of bonds, and can predict the most likely reaction pathway based on the calculated activation energies. mdpi.com This predictive capability is invaluable for designing new reactions and understanding the factors that control their outcomes.

Applications of Bis 4 Methoxyphenyl Sulfoxide in Organic Synthesis and Catalysis

Bis(4-methoxyphenyl) Sulfoxide (B87167) as a Key Building Block in Complex Molecule Synthesis

While specific examples detailing the use of bis(4-methoxyphenyl) sulfoxide as a key building block in the total synthesis of complex natural products are not prominently featured in available literature, the broader class of sulfoxides serves as versatile synthons in organic chemistry. Sulfoxides are valuable intermediates and can be transformed into a variety of other functional groups. For instance, they are precursors for the synthesis of sulfoximines, which are increasingly important motifs in medicinal chemistry. The synthesis of novel sulfoximines has been achieved through strategies involving pre-formed building blocks.

Alkynyl sulfoxides, in particular, are recognized as valuable building blocks in organic synthesis. The development of practical methods to synthesize these compounds is expected to enhance their application. Although direct utilization of this compound in this context is not specified, its chemical nature makes it a candidate for derivatization into more complex synthetic intermediates.

Facilitation of Specific Organic Transformations

The reactivity of the sulfoxide group can be harnessed to facilitate a range of organic transformations.

The conversion of carbonyl compounds, such as aldehydes and ketones, into alkynes is a fundamental one-carbon homologation in organic synthesis. Various methods exist for this transformation, some of which involve the use of sulfur-containing reagents. However, the direct involvement of this compound as an intermediate or reagent in the primary reaction sequence for converting a carbonyl group to an alkyne is not a commonly documented strategy.

Often, multi-step procedures are employed where a sulfoxide, most commonly dimethyl sulfoxide (DMSO), is used as an oxidant in a Swern-type oxidation to convert an alcohol to a carbonyl compound. This aldehyde or ketone is then subsequently converted to the alkyne using methods like the Corey-Fuchs reaction or the Ohira-Bestmann modification. In these sequences, the sulfoxide is part of a preceding step and not the core alkynation reaction itself.

The synthesis of lactones containing a halogen atom, such as bromo- or iodo-lactones, is typically achieved through halolactonization. This reaction involves the treatment of an unsaturated carboxylic acid with a halogen source. The mechanism proceeds via the formation of a halonium ion intermediate, which is then intramolecularly attacked by the carboxylate group. This process is a powerful method for constructing lactone rings and does not generally involve the use of sulfoxides like this compound.

Regarding heterocycle synthesis, sulfoxides, particularly dimethyl sulfoxide (DMSO), can play various roles, often as an oxidant or even as a source of carbon or sulfur atoms in certain reaction pathways. However, there is a lack of specific literature detailing the application of this compound in the synthesis of bromo/iodo lactones or in general heterocycle synthesis. The synthesis of nitrogen-containing heterocycles can be achieved through various strategies, including those that utilize sulfilimines or sulfonium salts as key intermediates, but direct application of this compound for this purpose is not well-established.

Role of Sulfoxides in Glycosylation Reactions

One of the most significant applications of diaryl sulfoxides in organic synthesis is their role in glycosylation reactions. Since their introduction in this context, sulfoxides have become pivotal reagents for the formation of glycosidic bonds. rsc.orgrsc.org They can act as activating agents for glycosyl donors like hemiacetals.

Specifically, the combination of a diaryl sulfoxide, such as diphenyl sulfoxide (Ph₂SO), and triflic anhydride (Tf₂O) is a potent system for activating 1-hydroxyglycosyl donors (hemiacetals) in dehydrative glycosylation reactions. acs.org This one-pot coupling method is effective for a range of carbohydrate substrates. acs.org

The reaction mechanism is understood to begin with the activation of the sulfoxide by triflic anhydride. The hemiacetal donor then reacts to form a highly reactive anomeric oxosulfonium intermediate. acs.orgnih.gov This intermediate is subsequently attacked by a glycosyl acceptor to form the desired glycosidic linkage. Given its structural similarity to diphenyl sulfoxide, this compound is expected to function analogously in this capacity. The methoxy (B1213986) groups on the phenyl rings may influence the reactivity of the sulfur center.

Table 1: Diaryl Sulfoxides in Dehydrative Glycosylation

| Glycosyl Donor | Activating System | Glycosyl Acceptor | Product | Role of Sulfoxide |

|---|

Catalytic Applications Involving this compound or Derivatives

While this compound itself is not typically classified as a catalyst, it can serve as a precursor to catalytically active species or components of catalytic systems.

In the field of polymer chemistry, photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating polymerization. This compound is not a photoinitiator itself. However, it is a precursor for the synthesis of triarylsulfonium salts. google.com

Triarylsulfonium salts are a major class of cationic photoinitiators, also known as photoacid generators (PAGs). google.com Upon irradiation with UV light, these salts undergo irreversible photolysis to generate a strong Brønsted acid, which can then initiate cationic polymerization of monomers like epoxides and vinyl ethers. The synthesis of unsymmetrical triarylsulfonium salts can be achieved by reacting a diaryl sulfoxide with a Grignard reagent in the presence of an activator, followed by treatment with a strong acid. google.com Therefore, this compound can be a key starting material for creating custom triarylsulfonium salt photoinitiators.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1774-36-3 | C₁₄H₁₄O₃S |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | C₂H₆OS |

| Diphenyl sulfoxide | 945-51-7 | C₁₂H₁₀OS |

| Triflic anhydride (Tf₂O) | 358-23-6 | C₂F₆O₅S₂ |

The performed searches yielded general information on the broader topics of organocatalytic sulfoxidation and the use of sulfoxide ligands in metal catalysis. These results discuss various chiral catalysts and metal complexes that are effective in these areas. However, none of the retrieved scientific literature explicitly mentions or provides research data on the use of this compound in the specific catalytic roles outlined in the requested article structure.

Therefore, due to the lack of available scientific evidence and research findings directly related to the catalytic applications of this compound, it is not possible to generate the requested article with the required detailed and scientifically accurate content for the specified sections and subsections. Writing such an article without supporting data would lead to speculation and unsubstantiated claims, which falls outside the scope of providing factual and accurate information.

Advanced Materials Science Applications of Bis 4 Methoxyphenyl Sulfoxide and Analogues

Utilization in Polymer Chemistry for Tailored Material Properties, including Solubility and Thermal Stability Considerations

The integration of bis(4-methoxyphenyl)amine units into polymer backbones has proven to be an effective strategy for developing high-performance polymers with enhanced solubility and thermal stability. These polymers, particularly aromatic polyamides, often exhibit amorphous structures due to the bulky, non-coplanar nature of the triphenylamine (B166846) (TPA) units, which disrupts efficient chain packing. This disruption enhances the solubility of the polymers in various common organic solvents, such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), which is crucial for their processing and fabrication into thin films. humanjournals.comntu.edu.twntu.edu.tw

The presence of electron-donating methoxy (B1213986) groups on the phenyl rings can further improve solubility. ntu.edu.twacs.org For instance, polyamides incorporating these units are readily soluble in many organic solvents, facilitating their use in solution-casting and spin-coating techniques. ntu.edu.tw

Thermally, these polymers exhibit excellent stability. The rigid aromatic structure and strong intermolecular forces contribute to high glass-transition temperatures (Tg), often ranging from 152°C to 283°C. ntu.edu.twresearchgate.net Thermogravimetric analysis (TGA) reveals that these polymers typically show a 10% weight-loss temperature well above 425°C in a nitrogen atmosphere, with significant char yields (often exceeding 60%) at 800°C, indicating their suitability for applications requiring high heat resistance. ntu.edu.twntu.edu.twacs.org

| Polymer Type | Key Structural Unit | Solubility | Glass Transition Temp. (Tg) | 10% Weight-Loss Temp. (Td10) | Source |

|---|---|---|---|---|---|

| Aromatic Polyamide | N,N-bis[4-(4-methoxyphenyl-4'-aminophenylamino)phenyl]-N',N'-di(4-methoxyphenyl)-p-phenylenediamine | Good solubility in NMP, DMAc, DMF, DMSO | > 236°C | > 425°C | ntu.edu.twacs.org |

| Poly(triphenylamine) | Poly-N,N-bis(4-methoxyphenyl)-N',N'-diphenyl-p-phenylenediamine | Soluble in NMP, THF, Chloroform | 152-273°C | > 480°C | ntu.edu.tw |

| Cyanate Ester Resin | Thermosets from bisphenols (deoxygenated creosol derivatives) | - | 267-283°C | ~420-440°C | researchgate.net |

Integration in Nanoparticle Fabrication and Stabilization

Analogues of bis(4-methoxyphenyl) sulfoxide (B87167), such as diaryliodonium salts and Schiff base derivatives, play a role in the fabrication and stabilization of nanoparticles. Bis(4-methoxyphenyl)iodonium bromide, a diaryliodonium salt, can be utilized to stabilize metal nanoparticles, such as gold (Au) and silver (Ag), through surface coordination during the reduction process. This stabilization is crucial for preventing aggregation and controlling the size and morphology of the nanoparticles, which in turn dictates their physical and chemical properties.

In a different approach, novel Schiff base nanoparticles have been synthesized by crosslinking chitosan (B1678972) with bis(4-formyl-2-methoxyphenyl carbonate), a compound derived from vanillin. researchgate.net The resulting nanoparticles exhibit good thermal stability and a spherical morphology. This method demonstrates how derivatives can be used to create functional, bio-based nanomaterials. The carbonate and Schiff base linkages in these nanoparticles can be designed to hydrolyze under specific conditions, allowing for the controlled release of active molecules. researchgate.net

Development of Organic Dyes and Chromophores

The bis(4-methoxyphenyl)amino group is a cornerstone in the design of advanced organic dyes and chromophores, particularly for applications in dye-sensitized solar cells (DSSCs). diva-portal.orgdiva-portal.org These chromophores are typically designed with a donor-π-acceptor (D-π-A) architecture. The bis(4-methoxyphenyl)amino moiety serves as a potent electron-donating group (D), which is connected via a conjugated bridge (π) to an electron-accepting group (A). diva-portal.org

The strong electron-donating nature of this group is critical for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the dye. diva-portal.org By strategically modifying the donor, the HOMO level can be raised, which influences the dye's absorption spectrum and oxidation potential. This tuning is essential for achieving efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO2) and for promoting efficient dye regeneration. diva-portal.orgdiva-portal.org The incorporation of the bis(4-methoxyphenyl)amino donor has been a successful strategy in developing organic chromophores that lead to high power-conversion efficiencies in solar cells. diva-portal.org Furthermore, derivatives featuring the 2,2-bis(4-methoxyphenyl)-1-phenylvinyl unit have been used to create fluorophores with enhanced solubility and brightness. rsc.org

Nonlinear Optical (NLO) Properties for Photonic Devices

Derivatives containing the N,N-bis-(4-methoxyphenyl)amino group are highly effective as electron donors in chromophores designed for second-order nonlinear optical (NLO) applications. acs.orgwashington.edu NLO materials can alter the phase, frequency, or amplitude of light and are fundamental to photonic devices used in optical communications and data processing. The efficiency of these materials is quantified by their molecular hyperpolarizability (β).

Research has shown that incorporating the N,N-bis-(4-methoxyphenyl)amino donor into a push-pull chromophore, linked to a strong acceptor like phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF), results in molecules with exceptionally high hyperpolarizability. acs.orgwashington.edu The substitution of heteroaromatic subunits (e.g., thiophene, pyrrole) into the donor structure can further enhance these properties. acs.orgwashington.edu Studies comparing different donor groups have demonstrated that changing from a simple alkylaniline to a dianisylaminopyrrole donor can lead to a threefold enhancement in the bulk NLO activity (electro-optic coefficient, r33). acs.org The high thermal stability and wide optical transmission window (e.g., 330 nm to 1100 nm) of crystals based on related structures make them promising candidates for photonic and optical limiting applications. doi.orgresearchgate.net

| Chromophore Donor Group | Acceptor Group | Bridge | Key NLO Property Enhancement | Potential Application | Source |

|---|---|---|---|---|---|

| N,N-bis-(4-methoxyphenyl)aryl-amino | CF3-Ph-TCF | 2,5-divinylenethienyl | Highly hyperpolarizable; 3-fold enhancement in bulk nonlinearity (r33) compared to alkylaniline donors. | Electro-optic devices | acs.orgwashington.edu |

| (4-Methoxyphenyl)methanaminium | Bromide (charge transfer complex) | - | Exhibits third-order nonlinearity and optical limiting behavior. | Photonic devices, optical sensors | doi.org |

Electrochromic Materials Based on Bis(4-methoxyphenyl) Sulfoxide Derivatives

Polymers incorporating bis(4-methoxyphenyl)amine units are at the forefront of research into high-performance electrochromic materials. ntu.edu.twacs.orgmdpi.com Electrochromism is the phenomenon where a material reversibly changes color upon the application of an electrical potential. This property is utilized in smart windows, displays, and rearview mirrors.

Aromatic polyamides containing starburst triarylamine units with para-substituted methoxy groups exhibit highly stable and reversible electrochromic behavior. ntu.edu.twmdpi.com The electron-donating methoxy groups play a critical role in lowering the oxidation potential of the polymer, which makes the switching process more energy-efficient and, crucially, enhances the electrochemical stability of the material during repeated cycling. ntu.edu.tw These polymers can be switched between a colorless neutral state and various colored oxidized states (e.g., green, blue), often with high optical contrast in both the visible and near-infrared (NIR) regions. ntu.edu.twmdpi.com Polyamides with four triarylamine cores in the repeating unit have shown exceptional stability, with as little as 3-6% decay in coloration efficiency after 14,000 switching cycles. mdpi.com

| Polymer System | Key Structural Feature | Electrochromic Performance | Stability | Source |

|---|---|---|---|---|

| Aromatic Polyamides | Starburst triarylamine units with para-methoxy groups | High contrast in Visible & NIR regions; Multicolored switching. | High electrochemical and electrochromic stability. | ntu.edu.tw |

| Polyamides with four triarylamine cores | Electron-donating methoxy groups on active sites | High coloration efficiency (CE). | Only 3-6% CE decay after 14,000 cycles. | mdpi.com |

| Polyamides with three electroactive nitrogen atoms | ortho and para methoxy substituents | High optical contrast and CE. | Only 2.5-4.1% CE decay after 15,000 cycles. | acs.org |

Electrochemical Behavior and Redox Properties of Bis 4 Methoxyphenyl Sulfoxide Systems

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal electrochemical technique used to investigate the redox properties of chemical species. It measures the current that develops in an electrochemical cell as the voltage is varied. For sulfoxides, CV can determine the potential at which the compound is oxidized (loses an electron) or reduced (gains an electron).

Alkyl aryl sulfoxides typically exhibit an irreversible oxidation peak at potentials ranging from +1.94 V to +2.25 V versus a saturated calomel (B162337) electrode (SCE). nih.gov This oxidation event is attributed to the removal of an electron from the sulfoxide (B87167) group. nih.gov The irreversible nature of the peak in the cyclic voltammograms indicates that the resulting species is unstable and undergoes rapid chemical follow-up reactions. nih.gov

Conversely, the reduction of diaryl sulfoxides has also been observed. sci-hub.se For instance, the electrochemical reduction of sulfoxides to sulfides can be achieved, with one study noting an irreversible reductive peak for a diaryl sulfoxide at approximately -2.4 V in the presence of a Lewis acid like AlCl₃. sci-hub.se This deoxygenation process is a fundamental transformation, highlighting the sulfoxide's ability to act as an electron acceptor under specific conditions. sci-hub.se

The precise redox potential for a specific compound like Bis(4-methoxyphenyl) sulfoxide is influenced by its unique structure, particularly the electronic effects of the methoxy (B1213986) substituents on the phenyl rings. While specific CV data for this compound is not extensively documented in dedicated studies, its behavior can be inferred from data on related aryl sulfoxide systems.

| Redox Process | Typical Potential Range (vs. SCE) | Electrochemical Characteristics |

|---|---|---|

| Oxidation (Sulfoxide) | +1.94 V to +2.25 V | Irreversible peak (Epa) |

| Reduction (Sulfoxide) | ~ -2.4 V | Irreversible peak, often requires activation |

Influence of Substituents on Electrochemical Profiles and Redox Pairs

The substituents on the aryl rings of a diaryl sulfoxide play a critical role in modulating its electrochemical properties. The electron-donating or electron-withdrawing nature of these groups alters the electron density at the sulfur center and the aromatic system, thereby shifting the oxidation and reduction potentials.

Studies on complex molecules containing methoxy-substituted aryl groups confirm that these substituents clearly influence redox potentials. acs.org The presence of easily oxidizable functional groups can introduce new redox pairs and significantly alter the electrochemical profile of a molecule. nih.gov For example, the 4-methoxyphenoxyl group has been shown to have an oxidation peak at a much lower potential (+1.51 V vs SCE) than the sulfoxide group itself. nih.gov This demonstrates the substantial electronic influence of the methoxy substituent.

In some contexts, the electronic influence of the methoxy groups in this compound has been observed to affect its chemical reactivity in cross-coupling reactions, where it performs differently than unsubstituted or other substituted diaryl sulfoxides. tandfonline.com This difference in reactivity is intrinsically linked to its distinct electronic and, by extension, electrochemical properties. tandfonline.com

| Substituent/Functional Group | Electronic Effect | Impact on Oxidation Potential | Impact on Reduction Potential | Example Oxidation Potential (Epa vs. SCE) |

|---|---|---|---|---|

| -OCH3 (on aryl ring) | Electron-Donating (+M > -I) | Lowers (easier to oxidize) | Raises (harder to reduce) | +1.51 V (for 4-methoxyphenoxyl group) nih.gov |

| Generic Sulfoxide Group | Redox-Active Center | Baseline | Baseline | +1.94 to +2.25 V nih.gov |

Correlation between Electrochemical Properties and Material Functionality

The redox potentials and electrochemical behavior of sulfoxides are directly correlated with their function and reactivity in various applications.

Chemical Reactivity and Synthesis: The redox potential of a sulfoxide determines its utility as either an oxidizing or reducing agent. The use of dimethyl sulfoxide (DMSO) as a mild oxidant in reactions like the Swern and Pfitzner–Moffatt oxidations is a classic example of its redox functionality. wikipedia.org Conversely, the electrochemical reduction of sulfoxides to sulfides is a valuable synthetic transformation. sci-hub.se The success of certain reactions, such as photoracemization, depends on the electrochemical potentials of the functional groups within the molecule; if a substituent is more easily oxidized than the sulfoxide, the reaction may be inhibited. nih.gov

Biological and Environmental Roles: The reduction of sulfoxides is a known biological process. In marine environments, for example, the reduction of DMSO to dimethyl sulfide (B99878) (DMS) by phytoplankton is linked to the organism's response to oxidative stress. plos.org DMSO can act as a secondary electron acceptor, providing a photo-protective, antioxidant function. plos.org The rate of this reduction is correlated with microbial activity, demonstrating a link between the compound's redox potential and its role in biological nutrient cycles. vliz.be

Electronic and Optical Materials: In materials science, the redox properties of organic molecules are paramount. For compounds containing related moieties like bis(4-methoxyphenyl)amine, the redox potentials are directly correlated to the highest occupied molecular orbital (HOMO) energy levels. rsc.org This parameter is critical for their function as hole-transporting materials (HTMs) in devices such as perovskite solar cells, where efficient charge transfer is required. rsc.org Similarly, the stability of the redox states and the potentials at which they switch are key to the performance of electrochromic materials, which change color upon oxidation or reduction. researchgate.net By analogy, the electrochemical characteristics of this compound would be a primary determinant of its suitability for such advanced electronic applications.

| Application Area | Relevant Electrochemical Property | Correlated Functionality |

|---|---|---|

| Organic Synthesis | Oxidation/Reduction Potential | Acts as a mild oxidant (e.g., Swern); can be reduced to sulfide. sci-hub.sewikipedia.org |

| Photochemistry | Relative Oxidation Potentials | Determines reactivity and potential for side-reactions in processes like photoracemization. nih.gov |

| Bio/Environmental Chemistry | Reduction Potential | Functions as an electron acceptor in antioxidant/photo-protective pathways in organisms. plos.org |

| Electronic Materials | Redox Potentials (HOMO/LUMO levels) | Governs suitability as hole-transporting or electrochromic materials. rsc.orgresearchgate.net |

Photochemical Transformations and Photo Responsive Systems Involving Bis 4 Methoxyphenyl Sulfoxide

General Photorearrangements and Decomposition Pathways of Sulfoxides

The photochemistry of sulfoxides is characterized by several competing reaction pathways, primarily initiated by the absorption of UV light. For diaryl sulfoxides, such as Bis(4-methoxyphenyl) sulfoxide (B87167), the principal event upon photoexcitation is often the homolytic cleavage of the carbon-sulfur (C–S) bond. This process generates a radical pair, consisting of an aryl radical and a sulfinyl radical. researchgate.net This radical pair can then undergo several subsequent reactions:

Recombination: The radical pair can recombine to reform the starting sulfoxide. If the original sulfoxide was chiral, this process can lead to racemization. researchgate.net

Solvent Interaction: The radicals can escape the initial solvent cage and react with solvent molecules. For instance, photolysis of dibenzothiophene (B1670422) sulfoxide in benzene (B151609) can yield phenol, while in cyclohexane, it can produce cyclohexanol (B46403) and cyclohexene. researchgate.net

Rearrangement: The initial radical pair can rearrange to form a sulfenate ester. This intermediate can then undergo secondary photolysis, typically involving S-O bond homolysis, to yield the final products. researchgate.net

Deoxygenation: Photolysis can lead to the deoxygenation of the sulfoxide to form the corresponding sulfide (B99878). In the case of dibenzothiophene sulfoxide, photolysis results in the formation of dibenzothiophene in high chemical yields. researchgate.net

Degradation: In the presence of oxidizing agents or specific photocatalysts, sulfoxide degradation can proceed through more complex pathways. For example, the UV/H₂O₂ treatment of dimethylsulfoxide (DMSO) leads to mineralization through intermediates like methansulfinate and methansulfonate. nih.gov

The photodecomposition of related triarylsulfonium salts, which can be prepared from diaryl sulfoxides, primarily yields a Brønsted acid and a mixture of diaryl sulfides. spiedigitallibrary.org This highlights the general lability of the sulfur-carbon and sulfur-oxygen bonds in these types of compounds under irradiation.

Photoracemization of Chiral Sulfoxide Analogues

While Bis(4-methoxyphenyl) sulfoxide is an achiral molecule, the study of its chiral analogues provides crucial insight into the dynamics of the sulfoxide group upon photoirradiation. Chiral sulfoxides are configurationally stable under thermal conditions, with pyramidal inversion requiring significant energy (159.1–171.7 kJ/mol), often necessitating temperatures around 200 °C. nih.govacs.org However, photoracemization offers a much milder alternative. nih.govacs.org

Two primary mechanisms have been proposed for the photoinduced racemization of chiral sulfoxides: acs.orgiastate.edu

Pyramidal Inversion: Direct inversion of the stereogenic sulfur center in the excited state.

C-S Bond Cleavage (α-cleavage): Homolytic cleavage of a carbon-sulfur bond to form a radical pair, followed by recombination that does not preserve the original stereochemistry. acs.orgiastate.edu

Research suggests that α-cleavage may be the dominant pathway for many stereomutations observed in sulfoxides. iastate.edu The process is often facilitated by photosensitizers. For instance, a rapid photoracemization of various enantiopure alkyl aryl sulfoxides was achieved using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) as a photosensitizer under blue LED irradiation (425 nm). nih.govacs.org This reaction proceeds through a sequential single-electron oxidation, epimerization of the resulting radical cation, and subsequent single-electron reduction. researchgate.net DFT calculations support the sp²-like nature of the sulfur atom in the sulfoxide radical cation, which facilitates the racemization. nih.govacs.org

The efficiency of photoracemization can be influenced by the choice of sensitizer (B1316253) and the substrate's molecular structure. While sensitizers like perylene (B46583) diimide and thioxanthone were found to be ineffective in some systems, TPT+ proved highly efficient, with racemization half-lives as short as 0.4 seconds. nih.govacs.org This rapid, light-induced racemization is a key component in developing dynamic kinetic resolution systems, for example, by coupling it with chiral HPLC to convert a racemate into a single pure enantiomer. acs.org

| Entry | Photosensitizer | Irradiation Wavelength (nm) | Result |

|---|---|---|---|

| 1 | None | 425 | No reaction |

| 2 | Perylene diimide (A) | - | Ineffective |

| 3 | 9-Cyanoanthracene (B) | - | Ineffective |

| 4 | Thioxanthone (C) | - | Ineffective |

| 5 | Fluorescein (D) | - | Ineffective |

| - | 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT+) | 425 | Rapid racemization |

Photocatalytic Deoxygenation of Sulfoxides

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation. Photoredox catalysis has emerged as a powerful method for achieving this deoxygenation under mild conditions. acs.org this compound has been used as a substrate in studies developing these methods.

One approach involves a polar/radical crossover process where a photocatalyst initiates the formation of a phosphine (B1218219) radical cation from a phosphine, such as triphenylphosphine (B44618) (PPh₃). acs.org This radical cation then reacts with the sulfoxide, leading to its deoxygenation. For example, using an iridium-based photocatalyst like fac-[Ir(ppy)₃] (PC1) or an organic dye like eosin (B541160) Y (PC2) under blue LED light, various sulfoxides are efficiently reduced to sulfides in the presence of PPh₃. acs.org In one study, the reduction of bis(p-methoxyphenyl) sulfoxide was achieved by refluxing in carbon tetrachloride with triphenylphosphine for 18 hours, demonstrating the feasibility of the transformation even without photocatalysis, albeit under harsher conditions. acs.org

Mechanistic studies suggest that an energy transfer from the excited photocatalyst to the sulfoxide is a possible pathway, forming an excited-state sulfoxide that is more susceptible to deoxygenation. acs.org This was proposed to explain the successful reduction of DMSO, which itself does not quench the photocatalyst's emission. acs.org

| Catalyst | Description | Yield of Sulfide (%) |

|---|---|---|

| PC1 (fac-[Ir(ppy)₃]) | Iridium photocatalyst | 99 |

| PC2 (Eosin Y) | Organic dye photocatalyst | 99 |

Aerobic Sulfide Oxidation via Photochemical Protocols

The selective oxidation of sulfides to sulfoxides is a crucial process in organic synthesis, and photochemical methods offer a green and sustainable alternative using air or molecular oxygen as the oxidant. rsc.orgresearchgate.net These protocols are applicable to the synthesis of this compound from its precursor, Bis(4-methoxyphenyl) sulfide.

Visible-light-induced aerobic oxidation can be achieved using various photocatalysts. Perylene diimides (PDIs) have been shown to be effective photocatalysts for the selective oxidation of sulfides to sulfoxides in methanol (B129727) under blue LED irradiation. rsc.org Another study developed protocols using anthraquinone (B42736) as a low-cost organic photocatalyst under either CFL or 427 nm LED irradiation, as well as a catalyst-free protocol under 370 nm irradiation. rsc.orgrsc.org The addition of a small amount of water was found to be crucial in some systems to accelerate the reaction and suppress the over-oxidation of the sulfoxide to the corresponding sulfone. rsc.org

The mechanism can vary with the wavelength of irradiation and the presence of a catalyst. Pathways involving singlet oxygen and electron transfer have been proposed. rsc.org For example, the photocatalytic oxidation of para-methoxyphenyl sulfides using hexadentate Ir(III) complexes as catalysts in water under blue light yielded the corresponding sulfoxides with excellent efficiency. mdpi.com

| Protocol | Catalyst (Loading) | Irradiation Source | Key Feature |

|---|---|---|---|

| a | Anthraquinone (0.5 mol%) | CFL lamp | Accessible light source |

| b | Anthraquinone (0.05 mol%) | 427 nm LED | Low catalyst loading |

| c | None | 370 nm LED | Catalyst-free |

Photoelectric Properties of this compound Derived Perylene Diimides

Perylene diimides (PDIs) are a class of n-type organic semiconductors known for their exceptional photochemical stability, high light absorption coefficients, and excellent photoelectric properties. mdpi.comekb.eg Their properties can be finely tuned by chemical modification at the bay (1, 6, 7, 12) and imide positions. ekb.egmdpi.com

While direct studies on PDIs derived from this compound are not prominent in the reviewed literature, extensive research has been conducted on PDIs functionalized with structurally related electron-donating groups, such as N,N-bis(4-methoxyphenyl)aniline. One such novel donor-acceptor-donor (D-A-D) molecule, 1,7-bis-[N,N-bis-(4-methoxyphenyl)aniline]perylene diimide, was synthesized and characterized. asianpubs.org The introduction of the bulky, electron-donating triphenylamine-like moieties into the bay region of the PDI core significantly altered its properties. asianpubs.org

Key photoelectric properties of this related PDI derivative include:

Enhanced Solubility: The bulky substituents improved solubility in common organic solvents. asianpubs.org

Bathochromic Shift: The absorption maximum showed a significant red shift, with the absorption spectrum spanning a wide range of the visible spectrum up to 890 nm. asianpubs.org

Low Optical Band Gap: The optical band gap was lowered to 1.39 eV, which is advantageous for capturing a larger portion of the solar spectrum in photovoltaic applications. asianpubs.org

Fluorescence Quenching: A pronounced quenching of fluorescence was observed due to efficient intramolecular charge transfer from the donor (aniline moiety) to the acceptor (PDI core). asianpubs.org

Electrochemical Properties: Cyclic voltammetry revealed reversible redox peaks, from which the HOMO and LUMO energy levels were calculated to be -5.13 eV and -3.88 eV, respectively. These properties suggest the material has potential for use as an ambipolar transport material in organic solar cells. asianpubs.org

| Property | Value |

|---|---|

| Absorption Maximum | Bathochromic shift, spans to 890 nm |

| Optical Band Gap (Eg) | 1.39 eV |

| HOMO Level | -5.13 eV |

| LUMO Level | -3.88 eV |

| Key Feature | Intramolecular charge transfer |

Photomechanochemistry and Mechanically Promoted Photochemical Reactions

Photomechanochemistry is an emerging field that combines light energy and mechanical force to drive chemical reactions, often enabling unique reactivity under solvent-minimized conditions. beilstein-journals.org This approach merges photochemistry with mechanochemical techniques like manual grinding or ball milling. beilstein-journals.orgresearchgate.net

While specific examples detailing the photomechanochemistry of this compound are scarce, the principles can be applied to reactions involving sulfoxides. For instance, the synthesis of enantioenriched sulfoxides has been achieved through mechanochemical methods. acs.org Photomechanochemistry has the potential to enhance such syntheses by activating fleeting excited states that are difficult to access in solution. The combination of visible light photocatalysis and mechanochemical ball milling has been demonstrated for transition-metal-free catalysis, showcasing a proof-of-concept for this dual approach. acs.org

The synergy between light and mechanical force can promote unique solid-state reactions, such as [2+2] cycloadditions, by altering molecular packing and facilitating the formation of reactive intermediates. beilstein-journals.org Given that many photochemical reactions of sulfoxides, like C-S bond cleavage and rearrangements, involve radical intermediates, applying mechanical force could potentially influence the reaction pathways, yields, and selectivity by affecting the lifetime and environment of these transient species. This area represents a promising, albeit underexplored, frontier for the chemistry of sulfoxides.

Supramolecular Chemistry and Crystal Engineering with Bis 4 Methoxyphenyl Sulfoxide Analogues

Intermolecular Interactions and Non-Covalent Assemblies

The assembly of molecules in the solid state is governed by a synergy of non-covalent interactions. mdpi.com In analogues of bis(4-methoxyphenyl) sulfoxide (B87167), several key interactions dictate the formation of larger assemblies. A prominent example is seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a molecule which, like bis(4-methoxyphenyl) sulfoxide, contains methoxyphenyl groups and a sulfur-containing functional group. This analogue possesses hydrogen bond donors (N-H) and multiple acceptors (S and O atoms), as well as phenyl groups capable of participating in π-π stacking and C-H···π interactions. mdpi.com

The sulfoxide group itself is a significant functional group in directing intermolecular assembly. The oxygen atom of a sulfoxide can act as a hydrogen-bond acceptor. Furthermore, sulfoxides are part of the broader chalcogenide family, which are recognized as effective halogen-bond acceptors. nih.gov This opens up possibilities for co-crystallization with halogen-bond donors. The interplay of these varied, and sometimes competing, interactions—including hydrogen bonds, van der Waals forces, and π-interactions—directs the self-assembly process into well-defined supramolecular structures. researchgate.net The analysis of these forces is crucial for predicting and engineering crystal packing. mdpi.com

Cocrystallization Strategies and Crystal Packing Analysis

Cocrystallization is a primary strategy in crystal engineering used to modify the physical properties of a solid and to study the interaction preferences of a molecule. mdpi.com By introducing a second molecule (a co-former), new sets of intermolecular interactions can be established, leading to the formation of a multicomponent crystal with a unique structure. mdpi.com This approach provides a deeper understanding of a molecule's packing preferences by comparing its structure in the pure form versus in different co-crystalline forms. mdpi.com

An investigation into multicomponent crystals of the analogue 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) illustrates this strategy. mdpi.com This molecule was cocrystallized with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (2) and also formed a solvate with dimethylformamide (DMF). mdpi.com Both resulted in 1:1 multicomponent crystals, but with distinct crystal packing arrangements. mdpi.com

The analysis of these different crystal structures reveals how the crystalline environment influences molecular conformation and interactions. While the core backbone of molecule 1 remained similar across the pure, cocrystal, and solvate forms, the orientation of its methoxy (B1213986) groups varied. mdpi.com This highlights the conformational flexibility of the molecule in response to different packing forces.

Table 1: Crystallographic Data for Multicomponent Crystals of Analogue 1

| Parameter | Cocrystal (1-2) | Solvate (1-DMF) |

|---|---|---|

| Chemical Formula | C17H17N3OS · C17H16O3 | C17H17N3OS · C3H7NO |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c |

| Ratio | 1:1 | 1:1 |